[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1439899-38-3
VCID: VC5894866
InChI: InChI=1S/C11H14ClN.ClH/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H
SMILES: C1CC1(CC2=CC=CC=C2Cl)CN.Cl
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15

[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride

CAS No.: 1439899-38-3

Cat. No.: VC5894866

Molecular Formula: C11H15Cl2N

Molecular Weight: 232.15

* For research use only. Not for human or veterinary use.

[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride - 1439899-38-3

Specification

CAS No. 1439899-38-3
Molecular Formula C11H15Cl2N
Molecular Weight 232.15
IUPAC Name [1-[(2-chlorophenyl)methyl]cyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H14ClN.ClH/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H
Standard InChI Key SUGUJBDMFPXYGU-UHFFFAOYSA-N
SMILES C1CC1(CC2=CC=CC=C2Cl)CN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s systematic IUPAC name is [1-(2-chlorobenzyl)cyclopropyl]methanamine hydrochloride. Its molecular formula is C₁₁H₁₅Cl₂N, with a molecular weight of 232.15 g/mol . The inclusion of a cyclopropane ring introduces significant ring strain, which may influence its chemical reactivity and stability. The 2-chlorobenzyl moiety contributes steric bulk and electronic effects due to the chlorine atom’s inductive and resonance properties.

Key Identifiers:

  • InChI Key: SUGUJBDMFPXYGU-UHFFFAOYSA-N

  • SMILES: ClC1=CC=CC=C1CC2(CC2)CN.Cl

Physicochemical Properties

While specific data on melting point, boiling point, and solubility are unavailable, the hydrochloride salt form typically enhances aqueous solubility compared to the free base. The cyclopropane ring’s strain energy (~27 kcal/mol) may predispose the compound to ring-opening reactions under acidic or basic conditions.

Comparative Analysis with Structural Analogs

[1-(4-Chlorophenyl)cyclopropyl]methanamine Hydrochloride

This analog substitutes the 2-chlorobenzyl group with a 4-chlorophenyl moiety. Key differences include:

  • Electronic Effects: The para-chloro group exerts weaker steric hindrance but stronger electron-withdrawing effects.

  • Pharmacokinetics: Altered logP values may affect bioavailability.

Unsubstituted Cyclopropylmethanamines

Removing the chlorobenzyl group reduces molecular complexity but limits applications in targeted drug design.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop novel routes to circumvent discontinuation challenges.

  • Biological Screening: Evaluate affinity for neurological or antimicrobial targets.

  • Computational Modeling: Predict reactivity and bioactivity using DFT or molecular docking.

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